molecular formula C11H14BrNO B13669724 1-(3-Bromo-5-methoxybenzyl)azetidine

1-(3-Bromo-5-methoxybenzyl)azetidine

Cat. No.: B13669724
M. Wt: 256.14 g/mol
InChI Key: XDTRZLJZIDOOIC-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxybenzyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach provides a straightforward synthesis of 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve the use of microwave irradiation and solid support systems. For example, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation using alumina as solid support has been developed .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methoxybenzyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the bromo substituent or reduce other functional groups.

    Substitution: The bromo substituent can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, reduction may yield a dehalogenated product, and substitution may yield a new azetidine derivative with a different substituent.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Bromo-5-methoxybenzyl)azetidine include other azetidines with different substituents, such as:

Uniqueness

This compound is unique due to its specific substituents, which impart distinct chemical and biological properties

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-[(3-bromo-5-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H14BrNO/c1-14-11-6-9(5-10(12)7-11)8-13-3-2-4-13/h5-7H,2-4,8H2,1H3

InChI Key

XDTRZLJZIDOOIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC2)Br

Origin of Product

United States

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